1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound classified under the indazole family, which consists of heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring structure. This specific compound features an isopropyl group at the first position and a ketone group at the fourth position of the indazole ring system. Indazoles are known for their diverse biological activities and potential applications in medicinal chemistry, making them a subject of significant research interest.
The synthesis of 1-isopropyl-6,7-dihydro-1H-indazol-4(5H)-one can be achieved through several methods:
Common Synthetic Route:
Industrial Production Methods:
The molecular structure of 1-isopropyl-6,7-dihydro-1H-indazol-4(5H)-one can be described as follows:
The structural integrity and arrangement of atoms within this compound contribute to its chemical reactivity and potential biological activity.
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
Major Products:
The major products formed from these reactions include hydroxylated or carboxylated derivatives from oxidation, alcohol derivatives from reduction, and various substituted indazole derivatives from substitution reactions.
The mechanism of action for 1-isopropyl-6,7-dihydro-1H-indazol-4(5H)-one primarily depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The effects may be mediated through pathways involving inhibition or activation of these targets, leading to various biological responses. For instance, research has indicated that compounds within this class may exhibit antimicrobial, antifungal, or anticancer properties .
The physical and chemical properties of 1-isopropyl-6,7-dihydro-1H-indazol-4(5H)-one include:
These properties are critical for understanding its behavior in various applications and formulations.
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one has several scientific applications:
Chemistry:
Biology:
Medicine:
Industry:
CDK2 forms functional complexes with cyclins (A1, E, O) to drive cell cycle progression. The G₁/S transition is governed by CDK2/cyclin E, while S-phase progression requires CDK2/cyclin A1 [10]. Knockout studies demonstrate that CDK2⁻/⁻ mice exhibit complete sterility due to meiotic arrest, validating CDK2 as a target for contraceptive and anticancer applications [1]. 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one disrupts ATP binding at the catalytic site of CDK2/cyclin complexes, inhibiting phosphorylation of retinoblastoma (Rb) protein and subsequent E2F transcription factor release. This halts DNA synthesis and S-phase entry in vitro [1] [8]. Structural studies confirm that the tetrahydroindazole core mimics the purine ring of ATP, while the isopropyl group extends into a hydrophobic pocket near the cyclin interface [1].
Table 1: CDK2/Cyclin Complexes Targeted by Tetrahydroindazole Derivatives
Complex | Cell Cycle Phase | Primary Function | Consequence of Inhibition |
---|---|---|---|
CDK2/Cyclin A1 | S/G₂ transition | DNA replication control | S-phase arrest; meiotic blockade |
CDK2/Cyclin E | G₁/S transition | Rb hyperphosphorylation, E2F release | G₁ arrest; senescence induction |
CDK2/Cyclin O | G₁/S checkpoint | Centriole duplication & ciliogenesis | Mitotic spindle defects |
Computational docking reveals that 1-isopropyl-6,7-dihydro-1H-indazol-4(5H)-one binds preferentially to the CDK2/cyclin E1 heterodimer over monomeric CDK2. Free energy calculations (ΔG = -9.2 kcal/mol) indicate strong stabilization via:
Modifications at C7 (e.g., bromo → dimethylamino) enhance binding by 3-fold by extending into a cyclin E1-specific subpocket. This interface-selective binding differentiates it from classic ATP-competitive inhibitors like roscovitine [1] [5].
Table 2: Binding Affinity Modulation via Substituent Engineering
C7 Substituent | Ki (CDK2/Cyclin E1) (μM) | Δ Binding Affinity vs. Hit Compound 3 | Key Interactions |
---|---|---|---|
Bromo (Hit 3) | 2.3 | Baseline | Van der Waals with Val154 |
Dimethylamino (9) | 0.76 | 3-fold ↑ | H-bond with Glu159; salt bridge with cyclin E |
Methoxy (5) | 1.5 | 1.5-fold ↑ | Polar contact with Lys129 |
Phenylthio (10) | 1.9 | 1.2-fold ↑ | π-stacking with Phe146 |
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one exhibits differential inhibition across CDK isoforms:
Kinome-wide profiling (468 kinases) confirms >100-fold selectivity over non-CDK kinases like FGFR or EGFR. This contrasts with clinical pan-CDK inhibitors (e.g., dinaciclib), which inhibit CDK1/2/5/9 [1] [6].
Table 3: Isoform Selectivity Profile of 1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one
CDK Complex | IC₅₀ (μM) | Cellular Phenotype Post-Inhibition |
---|---|---|
CDK2/Cyclin E1 | 0.82 | G₁ arrest; reduced E2F target expression |
CDK2/Cyclin A1 | 1.7 | S-phase arrest; DNA replication failure |
CDK2/Cyclin O | 2.4 | Defective centriole duplication |
CDK4/Cyclin D1 | >25 | No significant effect |
CDK6/Cyclin D1 | >25 | No significant effect |
The 6,7-dihydro-1H-indazol-4(5H)-one scaffold is a privileged structure for kinase inhibition. Key comparisons include:
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one balances potency and synthetic accessibility. Its compact structure avoids the pharmacokinetic liabilities of bulkier analogs (e.g., PF-06873600) while retaining >50-fold selectivity over non-CDK kinases [3] [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2